Cas no 1806927-29-6 (6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde)

6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde
-
- インチ: 1S/C7H3F3INO/c8-5-3(2-13)1-4(6(9)10)12-7(5)11/h1-2,6H
- InChIKey: BFGZLJZYQKSHOI-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(C=O)=CC(C(F)F)=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 193
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029035449-500mg |
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde |
1806927-29-6 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029035449-1g |
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde |
1806927-29-6 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029035449-250mg |
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde |
1806927-29-6 | 95% | 250mg |
$1,058.40 | 2022-03-31 |
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde 関連文献
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehydeに関する追加情報
Introduction to 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde (CAS No. 1806927-29-6)
6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde, identified by the CAS number 1806927-29-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of multiple fluorine and iodine substituents, along with a formyl group at the 4-position, makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.
The structural features of 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde contribute to its unique reactivity and potential applications. The difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity in drug candidates, while the fluoro and iodo substituents provide handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These properties make it an invaluable building block for medicinal chemists seeking to design next-generation therapeutics.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Pyridine derivatives, in particular, have been extensively studied due to their role as pharmacophores in numerous approved drugs. The compound 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde (CAS No. 1806927-29-6) has emerged as a key intermediate in synthesizing novel inhibitors for enzymes involved in cancer metabolism and inflammation. Its structural motif is particularly relevant in designing molecules that modulate key signaling pathways such as mTOR and NF-κB.
One of the most compelling aspects of this compound is its utility in fragment-based drug discovery (FBDD). Fragment-based approaches rely on identifying small, low-molecular-weight fragments that bind to target proteins with high affinity. These fragments can then be optimized through iterative chemical modifications to produce lead compounds. The reactivity of the iodo and formyl groups in 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde allows for facile introduction of diverse functional groups, enabling medicinal chemists to explore a wide chemical space during lead optimization.
Recent studies have highlighted the potential of this compound in developing kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling and are often implicated in diseases such as cancer and autoimmune disorders. By leveraging the structural features of 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde, researchers have been able to design highly selective kinase inhibitors with improved pharmacokinetic profiles. For instance, modifications at the difluoromethyl, fluoro, and iodo positions have led to compounds that exhibit potent inhibition against specific kinases while minimizing off-target effects.
The role of fluorine atoms in medicinal chemistry cannot be overstated. Fluorinated pyridines are frequently incorporated into drug candidates due to their ability to enhance lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of two fluorine atoms at the 3-position and one at the 5-position (implied by the structure) in 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde contributes significantly to its bioactivity. Additionally, the electron-withdrawing nature of these fluorine atoms can modulate electronic properties, influencing both reactivity and binding affinity.
The formyl group at the 4-position provides another avenue for further functionalization. This group can be reduced to an alcohol or converted into an amide or ester, expanding its utility in synthetic pathways. Such modifications are crucial for fine-tuning pharmacological properties, including solubility, bioavailability, and target specificity. Researchers have exploited this versatility to develop libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.
In conclusion, 6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde (CAS No. 1806927-29-6) represents a promising intermediate for synthetic chemists working on pharmaceuticals and agrochemicals. Its unique structural features—combining a pyridine core with multiple fluorine and iodine substituents—make it an excellent scaffold for designing bioactive molecules with enhanced potency and selectivity. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will remain indispensable tools in the quest for innovative treatments.
1806927-29-6 (6-(Difluoromethyl)-3-fluoro-2-iodopyridine-4-carboxaldehyde) 関連製品
- 1326876-51-0(N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)
- 2229148-85-8(3-(2-bromo-4-chlorophenoxy)-3-methylazetidine)
- 1217783-07-7(Fmoc-5,5-Dimethyl-D-norleucine)
- 2137746-10-0(Methyl 1-(chlorosulfinyl)cyclohexane-1-carboxylate)
- 2411277-88-6(1-benzyl-3-({4-2-(dimethylamino)ethylpiperidin-1-yl}methyl)-3-methylazetidin-2-one)
- 1251551-27-5(N-(2-bromo-4-methylphenyl)-2-{4-(pyrrolidin-1-yl)pyrimidin-2-ylsulfanyl}acetamide)
- 1333655-56-3(N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide)
- 1209295-65-7(1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate)
- 1220422-10-5(5-Bromo-2-(methylthio)nicotinic acid)
- 2034317-80-9((4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone)



